L-Glucose-13C

Glucose Transport Membrane Permeability Hepatocyte Metabolism

L-Glucose-13C is the definitive non-metabolizable tracer for glucose transport research. Unlike D-[13C]glucose, which is rapidly phosphorylated and enters glycolysis, the L-enantiomer is metabolically inert in mammalian systems. This ensures that every 13C signal detected via NMR or MS originates exclusively from physical transport or compartmentation—not enzymatic conversion. Use L-Glucose-13C to measure GLUT activity without confounding metabolic interference, establish passive diffusion baselines, correct for non-specific uptake in 13C-MFA, and enable hyperpolarized 13C MRI of tumour heterogeneity. Essential for diabetes, cancer metabolism, and GLUT-inhibitor drug discovery programs where distinguishing transport from metabolism is critical.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B15139900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glucose-13C
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1+1
InChIKeyGZCGUPFRVQAUEE-IHZDOXTNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Glucose-13C: Stable Isotope-Labeled Enantiomer for Metabolic Tracing and Transport Studies


L-Glucose-13C is a stable isotope-labeled form of L-glucose, where one or more carbon-12 atoms are replaced with the carbon-13 isotope, and is the enantiomer of naturally occurring D-glucose . Unlike its D-enantiomer, L-glucose is not metabolized via glycolysis in mammalian systems, rendering it an ideal non-metabolizable tracer for studying glucose transport, compartmentation, and non-specific uptake phenomena without interference from downstream metabolic pathways . This compound is primarily utilized in 13C Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and 13C Metabolic Flux Analysis (13C-MFA) to precisely track and quantify glucose handling in biological systems .

Why Unlabeled L-Glucose or D-[13C]Glucose Cannot Substitute for L-Glucose-13C in Targeted Research


Substituting L-Glucose-13C with unlabeled L-glucose eliminates the capacity for detection and quantification via NMR or MS, rendering the experiment non-viable for tracing studies. Conversely, using the more common tracer D-[13C]glucose introduces significant confounding variables, as D-glucose is rapidly phosphorylated and metabolized through glycolysis and the pentose phosphate pathway, making it impossible to isolate transport or compartmentation effects from metabolic activity . Only the combination of the metabolically inert L-enantiomer with the 13C isotopic label enables the specific, interference-free measurement of glucose transport kinetics, passive diffusion, and cellular uptake heterogeneity in systems where metabolism is a major confounder .

Quantitative Differentiation of L-Glucose-13C Against Closest Analogs: A Comparator-Based Evidence Guide


Transport Kinetics: L-Glucose Uptake Rate Is Only 5% That of D-Glucose in Liver Cells

In isolated rat liver cells, the rate of L-glucose transport is only 5% of that observed for D-glucose, confirming its utility as a low-permeability, non-metabolizable marker for simple diffusion and transporter-independent uptake [1]. This stark difference in transport efficiency underpins the use of L-Glucose-13C to isolate passive membrane permeability from carrier-mediated processes.

Glucose Transport Membrane Permeability Hepatocyte Metabolism

Equilibration Half-Time: D-Glucose Equilibrates 25x Faster Than L-Glucose in Intestinal Vesicles

In basolateral membrane vesicles from rat intestinal cells, D-glucose equilibrated with a half-time that was 1/25th that of L-glucose, demonstrating a 25-fold faster equilibration rate for the metabolizable D-enantiomer [1]. This stereospecific difference in uptake kinetics underscores the value of L-Glucose-13C for accurately measuring transporter-independent background flux in gastrointestinal permeability studies.

Intestinal Absorption Membrane Vesicle Kinetics Facilitated Diffusion

Metabolic Inertness: L-Glucose-13C Enables Transport Studies Unconfounded by Glycolysis, Unlike D-Glucose-13C

While D-[13C]glucose is rapidly phosphorylated by hexokinase and enters glycolysis, generating a complex array of 13C-labeled metabolites, L-Glucose-13C remains entirely unmetabolized in mammalian systems . This class-level distinction means that L-Glucose-13C provides a 'clean' signal for transport and compartmentation without the spectral overlap or flux modeling complexity introduced by metabolic intermediates .

Metabolic Flux Analysis Glycolysis NMR Spectroscopy

Carrier-Mediated Transport Kinetics: D-Glucose Uptake Exhibits Saturation with Km ≈ 44 mM, While L-Glucose Uptake Is Non-Saturable

In basolateral membrane vesicles from rat intestinal cells, D-glucose uptake exhibited saturation kinetics with a Km of approximately 44 mM and a Vmax of approximately 110 nmol·mg⁻¹·min⁻¹ at 10°C, characteristic of carrier-mediated facilitated diffusion [1]. In contrast, L-glucose uptake showed no saturation, consistent with simple passive diffusion through the lipid bilayer. This kinetic distinction confirms that L-Glucose-13C is not a substrate for the facilitative glucose transporters, making it an essential tool for measuring transporter-independent background flux.

Transport Kinetics GLUT Transporter Michaelis-Menten

Isotopic Purity and Molecular Weight: L-[1-13C]Glucose vs. Unlabeled L-Glucose for MS Quantitation

L-[1-13C]Glucose (CAS 478519-02-7) has a molecular weight of 181.15 g/mol due to the single 13C substitution, whereas unlabeled L-glucose (C6H12O6) has a molecular weight of 180.16 g/mol . This +1 Da mass shift enables precise quantitation via mass spectrometry when used as an internal standard or tracer, without the spectral overlap that occurs with unlabeled analogs [1]. The high isotopic enrichment (typically ≥99 atom% 13C) ensures minimal interference from natural abundance 13C, providing superior signal-to-noise in isotope dilution assays.

Mass Spectrometry Isotope Dilution Quantitative Analysis

Uniform 13C Labeling: L-Glucose-[UL-13C6] Provides 6x Higher NMR Signal Enhancement vs. Singly Labeled L-Glucose-13C

L-Glucose-[UL-13C6], uniformly labeled at all six carbon positions with 13C, provides significantly enhanced NMR sensitivity compared to singly labeled L-[1-13C]glucose. In hyperpolarized 13C MRI studies, a glucose analog labeled at all six positions increased the overall hyperpolarized imaging signal, enabling real-time organ distribution mapping with angiographic quality visualization at 8 seconds post-injection [1]. The uniform labeling also facilitates comprehensive isotopomer analysis in metabolic flux studies, as all carbon positions can be tracked simultaneously.

NMR Spectroscopy Hyperpolarization Metabolic Imaging

L-Glucose-13C: Optimal Research and Industrial Application Scenarios Driven by Quantitative Differentiation


Glucose Transporter (GLUT) Activity Assays in Cells and Tissues

L-Glucose-13C is the preferred tracer for measuring glucose transporter (GLUT) activity without confounding metabolic interference. By quantifying the 5% relative transport rate vs. D-glucose [1] and using the non-saturable uptake kinetics as a passive diffusion baseline [2], researchers can accurately calculate the specific, carrier-mediated component of D-glucose uptake. This approach is essential in diabetes research, cancer metabolism studies, and drug discovery programs targeting GLUT inhibitors, where distinguishing transport from metabolism is critical for interpreting results.

Metabolic Flux Analysis (13C-MFA) Control Experiments and Compartmentation Studies

In 13C-MFA studies, L-Glucose-13C serves as an ideal control tracer to measure non-specific uptake, extracellular contamination, and transporter-independent flux. Its metabolic inertness in mammalian systems ensures that any detected 13C signal originates exclusively from physical transport or compartmentation, not from enzymatic conversion [1]. This allows researchers to correct for background in D-[13C]glucose tracing experiments, improving the accuracy of intracellular flux estimates. The availability of uniformly labeled L-Glucose-[UL-13C6] further enhances detection sensitivity for these control measurements [2].

Tumor Metabolic Heterogeneity Imaging via Hyperpolarized 13C MRI

Uniformly labeled L-Glucose-[UL-13C6] is uniquely suited for hyperpolarized 13C MRI studies of glucose uptake heterogeneity in tumors. The 6x higher 13C density provides superior signal enhancement, enabling real-time, non-radioactive imaging of glucose distribution with angiographic resolution [1]. Unlike FDG-PET, which measures both transport and phosphorylation, L-Glucose-13C imaging isolates the transport component, providing a complementary view of tumor biology that may reveal subpopulations of cells with altered GLUT expression independent of hexokinase activity.

Blood-Brain Barrier (BBB) and Intestinal Permeability Studies

L-Glucose-13C is the gold-standard passive permeability marker for assessing paracellular and transcellular transport across biological barriers. The 25-fold slower equilibration rate in intestinal vesicles compared to D-glucose [1] and the 20-fold lower transport rate in liver cells [2] establish a quantitative baseline for simple diffusion. In BBB studies, L-Glucose-13C can be co-administered with D-[13C]glucose to simultaneously measure passive and active transport components, providing a complete picture of barrier function in neurological disease models and drug delivery research.

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